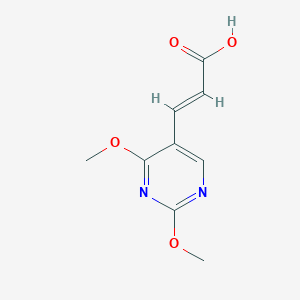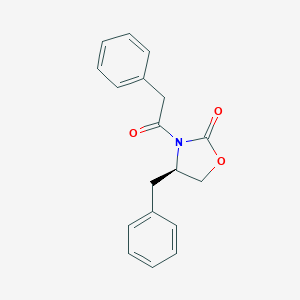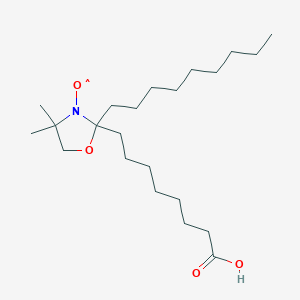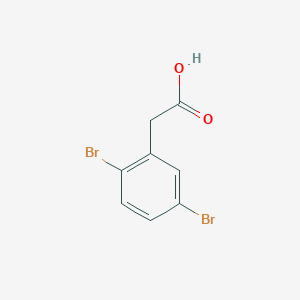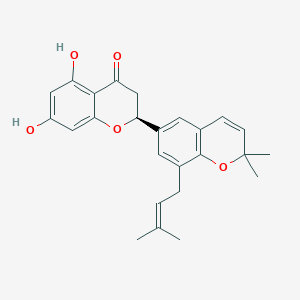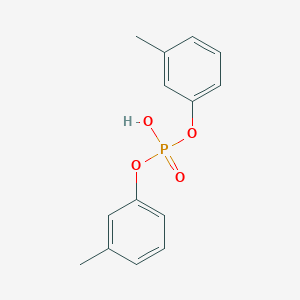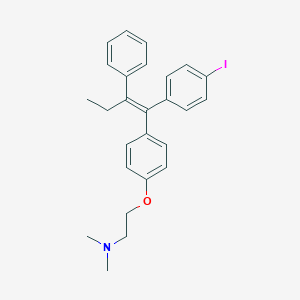
4-Iodotamoxifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodotamoxifen is a synthetic derivative of tamoxifen, which is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of estrogen receptor-positive breast cancer. 4-Iodotamoxifen, on the other hand, is a potent antagonist of the estrogen receptor (ER) and has been used in numerous scientific research studies as a tool to investigate the role of estrogen signaling in various physiological and pathological processes.
Mécanisme D'action
4-Iodotamoxifen acts as an antagonist of the estrogen receptor by binding to the receptor and preventing estrogen from binding. This results in a decrease in estrogen signaling and downstream effects on gene expression and cellular function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-iodotamoxifen depend on the specific tissue and cell type being studied. In breast cancer cells, 4-iodotamoxifen has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, it has been shown to increase bone density and prevent bone loss. In cardiovascular cells, it has been shown to improve endothelial function and reduce inflammation. In brain cells, it has been shown to promote neuroprotection and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-iodotamoxifen in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling in a variety of cell types. However, one limitation is that it can be difficult to obtain pure 4-iodotamoxifen, which can affect the reproducibility of experiments.
Orientations Futures
There are numerous future directions for research involving 4-iodotamoxifen. One area of interest is investigating its potential therapeutic applications in diseases such as osteoporosis, cardiovascular disease, and neurodegenerative disorders. Additionally, there is ongoing research into the development of novel 4-Iodotamoxifens that may have improved potency and selectivity compared to 4-iodotamoxifen. Finally, there is interest in studying the effects of 4-iodotamoxifen on non-estrogen receptor signaling pathways, which may provide new insights into its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-iodotamoxifen involves the substitution of the hydroxyl group in tamoxifen with an iodine atom. This reaction is typically carried out using iodine and an oxidizing agent such as iodine monochloride or iodine pentoxide. The resulting product is then purified using chromatography techniques to obtain pure 4-iodotamoxifen.
Applications De Recherche Scientifique
4-Iodotamoxifen has been widely used in scientific research as a tool to investigate the role of estrogen signaling in various physiological and pathological processes. It has been used to study the effects of estrogen signaling on cell proliferation, differentiation, and apoptosis in breast cancer cells. Additionally, it has been used to investigate the role of estrogen signaling in bone metabolism, cardiovascular function, and brain development.
Propriétés
Numéro CAS |
116057-68-2 |
|---|---|
Nom du produit |
4-Iodotamoxifen |
Formule moléculaire |
C26H28INO |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
Clé InChI |
BSZGETWFQDIDDX-OCEACIFDSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Synonymes |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



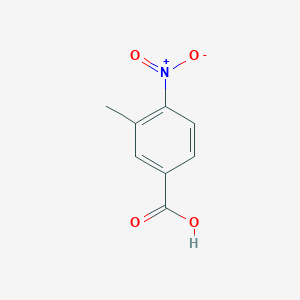
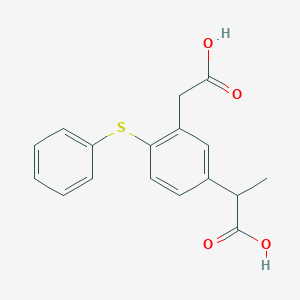
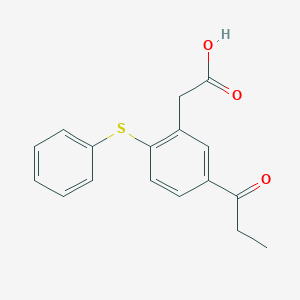
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
